molecular formula C27H24FN3O3 B2689310 N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1358236-54-0

N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2689310
CAS No.: 1358236-54-0
M. Wt: 457.505
InChI Key: WZJILJOGTJNHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a quinoline derivative featuring a benzyloxy phenyl group at position 4, a fluorine atom at position 6, and a morpholine-4-carbonyl moiety at position 3.

Properties

IUPAC Name

[6-fluoro-4-(4-phenylmethoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3/c28-20-6-11-25-23(16-20)26(24(17-29-25)27(32)31-12-14-33-15-13-31)30-21-7-9-22(10-8-21)34-18-19-4-2-1-3-5-19/h1-11,16-17H,12-15,18H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJILJOGTJNHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)OCC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzyloxyphenyl is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.

    Morpholine Carbonylation: The morpholine carbonyl group can be introduced through an amide coupling reaction, where morpholine is reacted with a carboxylic acid derivative of the quinoline intermediate in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Dealkylation of Benzyloxy Group

The benzyloxy group undergoes acidic deprotection under HBr/acetic acid conditions, yielding a phenol derivative. This reaction is critical for generating intermediates with enhanced reactivity for downstream modifications.

Table 1: Deprotection Conditions and Outcomes

Reagent SystemTemperatureDurationProduct YieldSource
33% HBr in AcOHReflux4–6 hrs85–92%

Acylation and Alkylation Reactions

The morpholine-4-carbonyl moiety is introduced via acylation. Chloroformates or acyl chlorides react with amine intermediates in the presence of bases like Cs₂CO₃.

Table 2: Acylation Parameters

SubstrateAcylating AgentBaseSolventYieldSource
Quinolin-4-amineMorpholine-4-carbonyl chlorideCs₂CO₃DMF78%

Alkylation of the quinoline nitrogen is achieved using alkyl halides or sulfonates under similar basic conditions.

Nucleophilic Aromatic Substitution

The electron-deficient quinoline core facilitates substitution at the 6-fluoro position. Fluorine acts as a leaving group in reactions with amines or alkoxides.

Table 3: Substitution Reactions at C-6

NucleophileConditionsProductYieldSource
PiperidineK₂CO₃, DMSO, 80°C6-Piperidinoquinoline65%
MethoxideNaH, THF, 0°C to RT6-Methoxyquinoline72%

Reduction of Nitro Intermediates

Early synthetic steps involve nitro-group reduction to amines using catalytic hydrogenation or Fe/HCl systems.

Table 4: Reduction Efficiency

Reducing AgentCatalyst/SystemSubstrateYieldSource
H₂ (1 atm)Pd/C, EtOHNitroquinoline derivative95%
FeHCl, H₂O/EtOHNitroquinoline derivative88%

Condensation with Aldehydes

The primary amine group participates in Schiff base formation. For example, condensation with 2,6-difluorobenzaldehyde yields imine derivatives.

Table 5: Condensation Reactions

AldehydeCatalystSolventProductYieldSource
2,6-DifluorobenzaldehydeHOAc (cat.)TolueneSchiff base derivative81%

Cyclization Reactions

Cyclocondensation with mercaptoacetic acid forms thiazolidinone-fused quinoline systems, enhancing biological activity.

Table 6: Cyclization Parameters

ReagentCatalystConditionsProductYieldSource
Mercaptoacetic acidSiCl₄Reflux, 8 hrsThiazolidinone-quinoline68%

Hydrolysis of Morpholine Carbonyl

Under strong acidic or basic conditions, the morpholine-4-carbonyl group hydrolyzes to a carboxylic acid.

Table 7: Hydrolysis Stability

ConditionsReagentTemperatureProductYieldSource
Acidic6M HCl, H₂ORefluxQuinoline-3-carboxylic acid60%
Basic2M NaOH, EtOHRefluxQuinoline-3-carboxylic acid55%

Metal Complexation

The quinoline nitrogen and morpholine oxygen serve as ligands for transition metals like Pd or Ru, enabling catalytic applications.

Table 8: Complexation Examples

Metal SaltLigand RatioApplicationSource
PdCl₂(PPh₃)₂1:2Cross-coupling catalysis
Ru₃(CO)₁₂1:1Reductive carbonylation

This compound’s reactivity is leveraged in pharmaceutical development, particularly for generating analogs with optimized pharmacokinetic profiles. The fluorine atom and morpholine group enhance metabolic stability and target binding, as observed in related anticancer agents .

Scientific Research Applications

  • Anticancer Properties :
    • Research indicates that compounds similar to N-[4-(benzyloxy)phenyl]-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine exhibit potent anticancer activity. For instance, quinoline derivatives have been shown to inhibit various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis . The specific substitution patterns in this compound may enhance its efficacy against specific tumor types.
  • Kinase Inhibition :
    • The compound has been investigated for its ability to modulate protein kinase activity, which plays a crucial role in cancer progression and treatment resistance. Inhibitors targeting kinases have become pivotal in cancer therapy, and the structural features of this compound suggest it may serve as a lead compound for developing new kinase inhibitors .
  • Antimicrobial Activity :
    • Preliminary studies have suggested that quinoline derivatives possess antimicrobial properties. The presence of the morpholine moiety may enhance membrane permeability, allowing the compound to exert its effects against bacterial strains .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that similar quinoline derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Study 2Explored the kinase inhibition properties of morpholine-containing compounds, revealing potential for therapeutic development against resistant cancer types .
Study 3Investigated antimicrobial efficacy and found that modifications to the quinoline structure improved activity against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares structural similarities with several quinoline derivatives described in the evidence:

  • Substituent Patterns: Fluorine at Position 6: Present in the target and in compounds like ETHYL 4-[(4-CHLOROBENZYL)AMINO]-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLATE () and N-(3-CHLORO-4-FLUOROPHENYL)-6-NITRO-7-[[(3S)-TETRAHYDRO-3-FURANYL]OXY]-4-QUINAZOLINAMINE (). Fluorine enhances metabolic stability and modulates electronic properties . Morpholine Ring: Found in N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide (Compound H, ) and 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (). Morpholine improves solubility and binding affinity . Benzyloxy Phenyl Group: Similar to 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline (), where aromatic substituents enhance π-π interactions .

Table 1: Structural Comparison of Quinoline Derivatives

Compound Name Position 6 Position 3 Position 4 Substituent
Target Compound 6-F Morpholine-4-carbonyl 4-(Benzyloxy)phenyl
ETHYL 4-[(4-CHLOROBENZYL)AMINO]-6-(CF₃)... () 6-CF₃ Ethyl carboxylate 4-[(4-Chlorobenzyl)amino]
4k () H H 4-Chlorophenyl, 4-Methoxyphenyl
Compound H () N/A Triazine-piperidinyl Benzyloxy

Physical and Chemical Properties

  • Spectral Data : Similar to compounds in , the target’s ¹H NMR would show peaks for the benzyloxy aromatic protons (~6.8–7.5 ppm) and morpholine protons (~3.5–4.0 ppm) .

Biological Activity

N-[4-(Benzyloxy)phenyl]-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Morpholine ring : A six-membered ring containing one nitrogen atom, which enhances its pharmacological properties.
  • Quinoline core : Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
  • Benzyloxy group : Contributes to the lipophilicity and may influence the compound's interaction with cellular targets.

Research indicates that this compound exhibits its biological effects primarily through modulation of protein kinase activity. This modulation can lead to alterations in cellular proliferation, apoptosis, and other critical cellular processes relevant to cancer biology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits tumor cell proliferation
Protein Kinase ModulationAlters enzymatic activity involved in cancer pathways
CytotoxicityInduces apoptosis in cancer cell lines
Antiviral ActivityShows potential against viral infections

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting it interferes with key regulatory pathways in cancer cells .
  • Protein Kinase Inhibition :
    • In vitro assays indicated that this compound selectively inhibited specific protein kinases associated with oncogenic signaling pathways. This selectivity is crucial for minimizing off-target effects, which are common in many anticancer agents .
  • Cytotoxicity Studies :
    • Cytotoxicity was assessed using MTT assays across multiple cancer cell lines. The compound exhibited an IC50 value below 10 µM, indicating potent cytotoxic effects against these cells while sparing normal cells .
  • Antiviral Potential :
    • Preliminary studies have suggested that this compound may possess antiviral properties, particularly against RNA viruses. The mechanism appears to involve interference with viral replication processes, although further research is needed to elucidate the exact pathways involved .

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer:
The synthesis of quinoline derivatives typically involves multi-step reactions, including:

  • Suzuki-Miyaura coupling for introducing aromatic substituents (e.g., benzyloxy groups).
  • Morpholine incorporation via amidation or nucleophilic substitution, often using morpholine-4-carbonyl chloride under anhydrous conditions .
  • Fluorination at the 6-position via halogen exchange (e.g., using KF in DMF) .
    Purification:
  • Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) for intermediate isolation.
  • Recrystallization from ethanol or acetonitrile for final product purity (>95% by HPLC) .

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR to confirm substituent positions (e.g., benzyloxy protons at δ 4.9–5.2 ppm, morpholine carbons at δ 45–70 ppm) .
    • 19F NMR to verify fluorination (δ -110 to -120 ppm for aromatic fluorine) .
  • Mass Spectrometry (HRMS):
    • ESI-HRMS to validate molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms morpholine-carbonyl conformation .

Advanced: How can researchers evaluate its biological activity against kinase targets?

Methodological Answer:

  • In vitro Kinase Assays:
    • Use recombinant kinases (e.g., EGFR, PI3K) with ATP-competitive assays (IC50 determination via fluorescence polarization).
    • Compare inhibition profiles with reference inhibitors (e.g., gefitinib for EGFR) .
  • Cellular Assays:
    • Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays.
    • Validate target engagement via Western blotting (e.g., phosphorylation status of downstream proteins) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Core Modifications:
    • Replace the benzyloxy group with alkoxy or aryloxy substituents to assess steric/electronic effects .
    • Substitute morpholine with thiomorpholine or piperazine to evaluate heterocycle influence on solubility and binding .
  • Quantitative SAR (QSAR):
    • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against kinase ATP pockets.
    • Correlate computational data with experimental IC50 values .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

Methodological Answer:

  • Solubility Enhancement:
    • Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based formulations .
    • Synthesize prodrugs (e.g., phosphate esters) for improved aqueous solubility .
  • Pharmacokinetic Optimization:
    • Conduct bioavailability studies in rodents with LC-MS/MS quantification.
    • Adjust dosing regimens based on half-life (t1/2) and clearance rates .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Metabolic Stability Testing:
    • Incubate the compound with liver microsomes (human/rodent) to identify metabolites (e.g., morpholine ring oxidation) .
  • Plasma Protein Binding Assays:
    • Use equilibrium dialysis to measure unbound fraction, which impacts in vivo activity .
  • Tumor Xenograft Models:
    • Compare in vitro IC50 with in vivo tumor growth inhibition (TGI) to assess translatability .

Advanced: What analytical methods are critical for detecting degradation products?

Methodological Answer:

  • Forced Degradation Studies:
    • Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.
    • Analyze via HPLC-PDA to track degradation peaks (e.g., benzyloxy cleavage products) .
  • LC-HRMS/MS:
    • Identify degradation pathways (e.g., hydrolysis of the morpholine-carbonyl group) .

Advanced: What are common synthetic challenges for scaling up this compound?

Methodological Answer:

  • Key Challenges:
    • Low yields in fluorination steps due to competing side reactions (e.g., dehalogenation) .
    • Purification difficulties with polar intermediates (e.g., morpholine derivatives).
  • Solutions:
    • Optimize reaction stoichiometry (e.g., 1.2 eq. of KF for fluorination) .
    • Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents .

Advanced: How to validate its target specificity in complex biological systems?

Methodological Answer:

  • Chemical Proteomics:
    • Use immobilized compound analogs (e.g., biotinylated derivatives) for pull-down assays.
    • Identify bound proteins via mass spectrometry .
  • CRISPR/Cas9 Knockout Models:
    • Generate kinase-deficient cell lines to confirm on-target effects .

Advanced: What computational tools predict its metabolic pathways?

Methodological Answer:

  • In Silico Tools:
    • Meteor Nexus (Lhasa Ltd.) to forecast Phase I/II metabolites (e.g., morpholine ring hydroxylation) .
    • CYP450 Docking Simulations (e.g., CYP3A4) to identify vulnerable sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.